N-(4-bromo-3-fluorophenyl)oxan-4-amine

Catalog No.
S13792498
CAS No.
M.F
C11H13BrFNO
M. Wt
274.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-bromo-3-fluorophenyl)oxan-4-amine

Product Name

N-(4-bromo-3-fluorophenyl)oxan-4-amine

IUPAC Name

N-(4-bromo-3-fluorophenyl)oxan-4-amine

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

InChI

InChI=1S/C11H13BrFNO/c12-10-2-1-9(7-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

SNDQNHOEXRKCKL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC(=C(C=C2)Br)F

N-(4-bromo-3-fluorophenyl)oxan-4-amine is a chemical compound characterized by its unique structure, which includes a bromine atom at the fourth position and a fluorine atom at the third position on a phenyl ring, combined with an oxan-4-amine moiety. Its molecular formula is C11H13BrFNOC_{11}H_{13}BrFNO, and it has a molecular weight of approximately 274.13 g/mol. The specific arrangement of substituents on the phenyl ring suggests potential for diverse reactivity and biological activity, making it a compound of interest in both synthetic and medicinal chemistry.

, including:

  • Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic substitution reactions, allowing for the formation of different derivatives.
  • Oxidation and Reduction: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, while reduction can be achieved with sodium borohydride.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form new carbon-carbon bonds.

Research indicates that N-(4-bromo-3-fluorophenyl)oxan-4-amine exhibits significant biological activity. It has been investigated for potential antimicrobial and anticancer properties. The unique combination of bromine and fluorine substituents may enhance its binding affinity to specific biological targets, influencing various cellular processes. This makes it a candidate for further exploration in drug development and therapeutic applications.

The synthesis of N-(4-bromo-3-fluorophenyl)oxan-4-amine typically involves multi-step processes. A common method includes the reaction of 4-bromo-3-fluoroaniline with an appropriate oxan-4-amine precursor under controlled conditions. The reaction may require specific catalysts, solvents, and temperatures to achieve optimal yields. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency.

N-(4-bromo-3-fluorophenyl)oxan-4-amine has several applications across different fields:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Explored for its potential use in drug development as a pharmacophore in medicinal chemistry.
  • Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Studies have shown that N-(4-bromo-3-fluorophenyl)oxan-4-amine interacts with specific molecular targets, which may include enzymes or receptors involved in various biochemical pathways. The presence of halogen substituents can enhance its binding affinity, thereby modulating the activity of these targets. Further research is needed to fully elucidate its mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with N-(4-bromo-3-fluorophenyl)oxan-4-amine. Below are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(3-Bromophenyl)oxan-4-amineLacks the fluorine atomDifferent chemical properties due to missing fluorine
N-(4-Fluorophenyl)oxan-4-amineLacks the bromine atomDifferent stability and reactivity patterns
4-Bromo-3-fluoroanisoleLacks oxan-4-amino moietySimpler structure; primarily used as an intermediate
5-Bromo-N-(3-fluorophenyl)methylpyrazine-2,3-diamineContains a pyrazine ring instead of oxan-4-aminoDifferent heterocyclic structure; varied biological activity

These comparisons highlight the uniqueness of N-(4-bromo-3-fluorophenyl)oxan-4-amine in terms of its specific substitution pattern and the resulting chemical properties. Its distinct structure imparts unique reactivity patterns valuable in research applications, particularly in medicinal chemistry where such modifications can significantly influence biological activity.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

273.01645 g/mol

Monoisotopic Mass

273.01645 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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